molecular formula C12H17NO5 B14128109 Diethyl 2-((furan-2-ylmethyl)amino)malonate

Diethyl 2-((furan-2-ylmethyl)amino)malonate

Katalognummer: B14128109
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: SIPSEQKQOHYXFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-((furan-2-ylmethyl)amino)malonate is an organic compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The furan ring is attached to an aminomalonate moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-((furan-2-ylmethyl)amino)malonate can be synthesized through the reductive amination of furfural with diethyl aminomalonate . The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-((furan-2-ylmethyl)amino)malonate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted aminomalonate derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-((furan-2-ylmethyl)amino)malonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl 2-((furan-2-ylmethyl)amino)malonate involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the aminomalonate moiety can participate in nucleophilic addition and substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecular structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl aminomalonate: A precursor in the synthesis of diethyl 2-((furan-2-ylmethyl)amino)malonate.

    Furan-2-carboxylic acid: An oxidation product of the furan ring.

    Dihydrofuran: A reduction product of the furan ring.

Uniqueness

This compound is unique due to its combination of a furan ring and an aminomalonate moiety. This combination imparts distinct chemical reactivity and versatility, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C12H17NO5

Molekulargewicht

255.27 g/mol

IUPAC-Name

diethyl 2-(furan-2-ylmethylamino)propanedioate

InChI

InChI=1S/C12H17NO5/c1-3-16-11(14)10(12(15)17-4-2)13-8-9-6-5-7-18-9/h5-7,10,13H,3-4,8H2,1-2H3

InChI-Schlüssel

SIPSEQKQOHYXFY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)OCC)NCC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.